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Abstract
BIIB091 is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a

critical signaling protein in B cells and myeloid cells.[1][2] This technical guide provides a

comprehensive overview of the preclinical pharmacology of BIIB091, summarizing its

mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information

presented is intended to serve as a valuable resource for researchers and drug development

professionals in the field of autoimmune and inflammatory diseases.

Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the

signaling pathways of various immune cells.[3][4] It is a key component of the B-cell receptor

(BCR) signaling cascade, which is essential for B-cell development, activation, proliferation,

and differentiation.[3][4] Additionally, BTK is involved in signaling downstream of Fc receptors

(FcR) in myeloid cells, such as macrophages and neutrophils, and FcεRI in mast cells and

basophils.[3][5] Given its central role in immune cell function, BTK has emerged as a promising

therapeutic target for the treatment of autoimmune diseases, including multiple sclerosis (MS).

[1][2]

BIIB091 is a structurally distinct, ATP-competitive, reversible inhibitor of BTK.[1][2] It binds to

the BTK protein in a "DFG-in" conformation, sequestering Tyr-551, an important
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phosphorylation site, in an inactive state.[1][2] This mode of action, combined with its high

selectivity, translates into a favorable preclinical profile.[1]

Mechanism of Action
BIIB091 exerts its pharmacological effects by potently and selectively inhibiting the kinase

activity of BTK. This inhibition disrupts the downstream signaling cascades initiated by the B-

cell receptor (BCR) and Fc receptors (FcR).

Inhibition of B-Cell Receptor (BCR) Signaling
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation,

proliferation, and differentiation into antibody-producing plasma cells. BTK is a critical enzyme

in this pathway, responsible for phosphorylating and activating downstream signaling

molecules, including phospholipase C gamma 2 (PLCγ2).[5] BIIB091 effectively blocks this

process, leading to the inhibition of B-cell activation.[3]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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